1-benzyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS No.: 847396-42-3
Cat. No.: VC7330744
Molecular Formula: C25H22FN3O
Molecular Weight: 399.469
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847396-42-3 |
|---|---|
| Molecular Formula | C25H22FN3O |
| Molecular Weight | 399.469 |
| IUPAC Name | 1-benzyl-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C25H22FN3O/c26-21-11-5-4-10-19(21)17-29-23-13-7-6-12-22(23)27-25(29)20-14-24(30)28(16-20)15-18-8-2-1-3-9-18/h1-13,20H,14-17H2 |
| Standard InChI Key | DFXHWWURRISFIP-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Introduction
1-Benzyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core linked to a benzimidazole moiety. This compound is further substituted with benzyl and fluorobenzyl groups, which confer distinct chemical and biological properties. The presence of fluorine enhances lipophilicity and potentially biological activity, making it a subject of interest in various scientific research fields.
Synthesis Methods
The synthesis of 1-benzyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the condensation of a 1,2-diketone or α-aminoketone with appropriate benzyl and fluorobenzyl derivatives under controlled conditions. Industrial production may employ techniques like continuous flow chemistry to enhance efficiency and consistency.
Synthetic Route Overview
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Starting Materials: 1,2-diketones or α-aminoketones, benzyl and fluorobenzyl derivatives.
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Reaction Conditions: Controlled temperature and pressure, with specific catalysts or reagents.
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Industrial Scale: Continuous flow chemistry and automated synthesis for efficiency.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify its functional groups, altering its chemical and biological properties.
Types of Reactions
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Oxidation: Introduces additional functional groups using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: Alters the oxidation state using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: Replaces functional groups using halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Reaction Products
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Ketones, carboxylic acids |
| Reduction | LiAlH4, NaBH4 | Alcohols, amines |
| Substitution | NBS, NaN3 | Halogenated or azido derivatives |
Biological Activity and Applications
1-Benzyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The benzimidazole moiety interacts with enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group enhances binding affinity and specificity, leading to pronounced biological effects.
Biological Activity Overview
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Anti-inflammatory: Potential to inhibit inflammatory pathways.
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Anticancer: Investigated for its ability to target cancer cells.
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Antiparasitic: Similar benzimidazole derivatives show efficacy against parasitic infections.
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